![molecular formula C11H9NO4 B3153960 4-methyl-3-(4-nitrophenyl)-2(5H)-furanone CAS No. 7692-92-4](/img/structure/B3153960.png)
4-methyl-3-(4-nitrophenyl)-2(5H)-furanone
Overview
Description
4-methyl-3-(4-nitrophenyl)-2(5H)-furanone, commonly known as MNF, is a synthetic compound that belongs to the class of furanones. MNF has gained significant attention in the scientific community due to its potential applications in various fields, including food science, pharmacology, and material science.
Scientific Research Applications
Synthesis Techniques
- 4-Halo-5-hydroxyfuran-2(5H)-ones, closely related to the compound , have been efficiently synthesized via sequential halolactonization-hydroxylation reactions. This process is notable for its moderate to good yields, and the product structures were confirmed via X-ray single-crystal diffraction studies (Ma, Wu, & Shi, 2004).
Applications in Chemical Synthesis
- The synthesis of 4-Aryl-3-bromo-2(5H)-furanones, which are structurally similar, has been achieved through the treatment of 3,4-dibromo-2(5H)-furanone with arylboronic acids or aryl(trialkyl)stannanes. These derivatives serve as precursors for various (Z)-4-aryl-5-[1-(aryl)methylidene]-3-bromo-2(5H)-furanones, demonstrating their utility in chemical synthesis (Bellina, Anselmi, Viel, Mannina, & Rossi, 2001).
Role in Strigolactone Synthesis
- 3-Methyl-2(5H)-furanone, a structural component in natural and synthetic strigolactones, can be synthesized through a one-step ring-closing metathesis. Strigolactones are germination stimulants for certain parasitic weeds, highlighting the biological significance of this furanone class in plant biochemistry (Malik, Rutjes, & Zwanenburg, 2010).
Cytotoxicity Studies
- Derivatives of 5-Arylidene-2(5H)-furanone, including those with nitro groups, have been synthesized and evaluated for cytotoxicity against cancer cell lines. The nitro group at the aromatic ring enhances cytotoxicity, indicating the potential therapeutic applications of these compounds (Bang, Kim, Yun, & Ahn, 2004).
Antibacterial Properties
- Synthesized 4-(3-nitrobenzyl)-5-methylene-2(5H)-furanone derivatives have shown inhibitory activities against Escherichia coli and Staphylococcus aureus, suggesting their use as potential antibacterial agents (Zhang Cai-ling, 2008).
properties
IUPAC Name |
3-methyl-4-(4-nitrophenyl)-2H-furan-5-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO4/c1-7-6-16-11(13)10(7)8-2-4-9(5-3-8)12(14)15/h2-5H,6H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEXNQAMOJXONNA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC1)C2=CC=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-3-(4-nitrophenyl)-2,5-dihydrofuran-2-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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